molecular formula C14H14N2O4S B13723222 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid

Cat. No.: B13723222
M. Wt: 306.34 g/mol
InChI Key: OLQBKMUJKWCGSP-UHFFFAOYSA-N
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Description

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid is a complex organic compound that features a cyclopropane ring, a sulfonyl group, and a pyrazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid typically involves multi-step organic reactions. The starting materials often include cyclopropane derivatives, sulfonyl chlorides, and pyrazole precursors. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Uniqueness

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid is unique due to the presence of the methyl group on the benzoic acid core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

5-(1-cyclopropylsulfonylpyrazol-4-yl)-2-methylbenzoic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-2-3-10(6-13(9)14(17)18)11-7-15-16(8-11)21(19,20)12-4-5-12/h2-3,6-8,12H,4-5H2,1H3,(H,17,18)

InChI Key

OLQBKMUJKWCGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN(N=C2)S(=O)(=O)C3CC3)C(=O)O

Origin of Product

United States

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